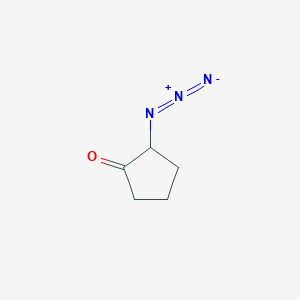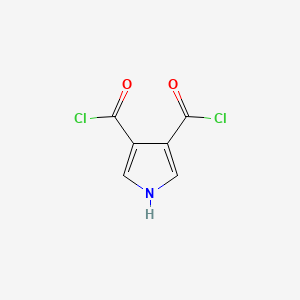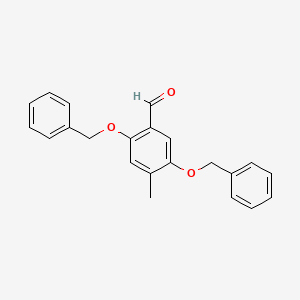
2,5-Bis(benzyloxy)-4-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(benzyloxy)-4-methylbenzaldehyde is an organic compound with the molecular formula C21H20O3 It is a derivative of benzaldehyde, featuring two benzyloxy groups and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzyloxy)-4-methylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dihydroxy-4-methylbenzaldehyde.
Protection of Hydroxyl Groups: The hydroxyl groups are protected by converting them into benzyloxy groups using benzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(benzyloxy)-4-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: 2,5-Bis(benzyloxy)-4-methylbenzoic acid.
Reduction: 2,5-Bis(benzyloxy)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,5-Bis(benzyloxy)-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(benzyloxy)-4-methylbenzaldehyde depends on its specific application and the context in which it is used. Generally, the compound interacts with molecular targets through its functional groups, which can participate in various chemical reactions. The benzyloxy groups may enhance the compound’s stability and reactivity, while the aldehyde group can form covalent bonds with nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(benzyloxy)benzaldehyde: Similar structure but lacks the methyl group.
2,5-Bis(benzyloxy)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
2,5-Bis(benzyloxy)-4-methylbenzoic acid: Similar structure with a carboxylic acid group.
Uniqueness
2,5-Bis(benzyloxy)-4-methylbenzaldehyde is unique due to the presence of both benzyloxy groups and a methyl group on the benzene ring, which can influence its reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Propiedades
Número CAS |
40930-93-6 |
|---|---|
Fórmula molecular |
C22H20O3 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
4-methyl-2,5-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C22H20O3/c1-17-12-22(25-16-19-10-6-3-7-11-19)20(14-23)13-21(17)24-15-18-8-4-2-5-9-18/h2-14H,15-16H2,1H3 |
Clave InChI |
FVAZHRHXOXGHTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OCC2=CC=CC=C2)C=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


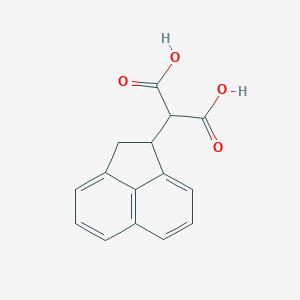
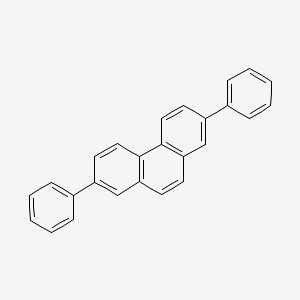


![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
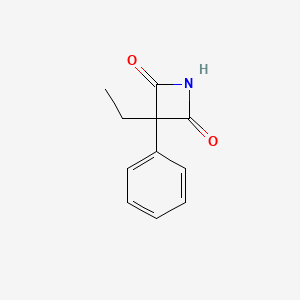
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)
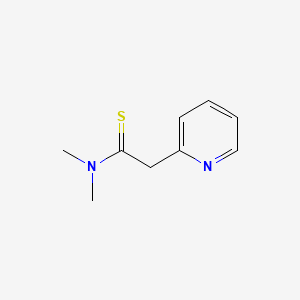
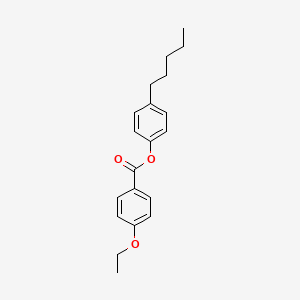
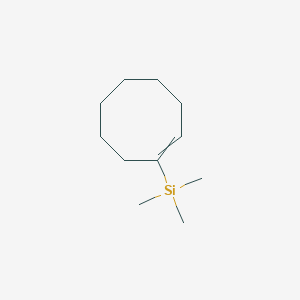
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)
